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molecular formula C7H5Br2Cl B130762 4-Bromo-1-(bromomethyl)-2-chlorobenzene CAS No. 89720-77-4

4-Bromo-1-(bromomethyl)-2-chlorobenzene

Cat. No. B130762
M. Wt: 284.37 g/mol
InChI Key: DYPSDTOQOSPYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372970B2

Procedure details

Phosphorus tribromide (40.5 mL, 0.431 mol) was added dropwise to a solution of (4-bromo-2-chlorophenyl)-methanol (15, 86.1 g, 0.386 mol) in dichloroethane (430 mL) at 0° C. The reaction mixture was stirred for 10 minutes at this temperature then for 0.5 h at 10° C. The mixture was cooled to 0° C. and a sodium hydroxide solution (600 mL, 2N) was added dropwise. The two layers were separated and the aqueous layer was extracted with dichloroethane (200 mL). The combined organic layers were washed with water (200 mL), dried over sodium sulfate and evaporated in vacuo. The crude product (91 g) was distilled under reduced pressure (7 mmHg), to give 4-bromo-1-bromomethyl-2-chlorobenzene (62.5 g, 0.22 mol, 57%) as a colorless oil.
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
86.1 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12]O)=[C:8]([Cl:14])[CH:7]=1.[OH-].[Na+]>ClC(Cl)C>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][Br:2])=[C:8]([Cl:14])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
40.5 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
86.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)Cl
Name
Quantity
430 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 0.5 h at 10° C
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloroethane (200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product (91 g) was distilled under reduced pressure (7 mmHg)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CBr)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.22 mol
AMOUNT: MASS 62.5 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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